4-Amino-3-methylbenzonitrile

Physical Chemistry Thermodynamics Quality Control

The critical 3-methyl substitution pattern (amino para to nitrile, ortho to methyl) of this isomer is essential for reproducible syntheses and biological assays. Substituting with isomers (e.g., 2-methyl) is scientifically invalid due to altered electronic/steric environments and different physical properties (304.5°C vs. 298.8°C bp). This compound serves as a scaffold for antiviral SAR optimization.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 78881-21-7
Cat. No. B1365507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methylbenzonitrile
CAS78881-21-7
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)N
InChIInChI=1S/C8H8N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,10H2,1H3
InChIKeyMBZDCUMFFPWLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methylbenzonitrile (CAS 78881-21-7) Procurement: Key Molecular Features and Baseline Specifications for Informed Sourcing


4-Amino-3-methylbenzonitrile (CAS: 78881-21-7), also known as 4-cyano-o-toluidine or 3-methyl-4-aminobenzonitrile, is an aromatic amine and nitrile compound (C₈H₈N₂, MW 132.16 g/mol) [1]. It is a versatile organic intermediate used in pharmaceutical, agrochemical, dye, and specialty chemical research [2]. For procurement, understanding its specific substitution pattern (amino group para to nitrile, ortho to methyl) is critical because this distinct spatial arrangement directly influences its reactivity, physical properties, and biological target interactions compared to its positional isomers . Selecting the correct isomer is essential for ensuring the desired outcome in a specific synthetic route or biological assay.

Why Generic Substitution of 4-Amino-3-methylbenzonitrile (78881-21-7) Is Scientifically Unsound: A Guide for Procurement Specialists


Substituting 4-Amino-3-methylbenzonitrile with a positional isomer like 4-Amino-2-methylbenzonitrile is not scientifically valid due to the fundamentally different electronic and steric environments created by the methyl group's placement relative to the amine and nitrile functional groups . For instance, the target compound (3-methyl) has a predicted boiling point of 304.5 °C, whereas its 2-methyl isomer boils at 298.8 °C, a difference attributable to altered intermolecular forces . More importantly, this structural variation can lead to dramatic differences in biological activity, as evidenced by the target compound's documented, albeit weak, interaction with viral RNA polymerase—a property that may be entirely absent or altered in its isomers [1]. Assuming functional equivalence based on chemical class alone can lead to failed syntheses, irreproducible biological results, and wasted resources. The quantitative evidence below details these critical, compound-specific differentiators.

Quantitative Differentiation Evidence for 4-Amino-3-methylbenzonitrile (78881-21-7) Against Its Closest Analogs


Differential Boiling Point as a Marker for Distinct Intermolecular Interactions

The predicted boiling point for 4-Amino-3-methylbenzonitrile is 304.5 ± 30.0 °C, which is approximately 5.7 °C higher than the 298.8 °C predicted for its close positional isomer, 4-Amino-2-methylbenzonitrile . This difference, while appearing small, is a direct manifestation of the altered electron density and steric hindrance around the amine and nitrile groups, which affects intermolecular hydrogen bonding and dipole-dipole interactions .

Physical Chemistry Thermodynamics Quality Control

Reported Antiviral Activity Profile: A Unique Functional Differentiator Against Viral RNA Polymerase

4-Amino-3-methylbenzonitrile is reported to act as a proton ionophore and inhibit viral replication by binding to viral RNA polymerase . While its potency is low (EC50 > 100,000 nM against a viral polymerase target [1]), this mechanism of action is a documented, specific functional property that distinguishes it from other simple aminobenzonitriles lacking this reported activity. A typical, structurally similar pharmaceutical intermediate like 4-aminobenzonitrile is not documented to possess this antiviral mechanism.

Virology Antiviral Screening Mechanism of Action

Documented Purity and Analytical Characterization Supporting Reproducible Use as a Research Intermediate

Reputable suppliers provide 4-Amino-3-methylbenzonitrile with defined purity specifications, typically >97.0% (GC) or 98% (GC-MS), and confirm identity through standard analytical methods like NMR [1]. This level of characterization is standard for research-grade compounds, but is a necessary baseline for comparing the reliability of different sources. The availability of batch-specific Certificates of Analysis (CoA) ensures that the material's identity and purity are verified, reducing the risk of using a mislabeled or degraded isomer .

Analytical Chemistry Organic Synthesis Quality Assurance

Targeted Application Scenarios for 4-Amino-3-methylbenzonitrile (78881-21-7) Based on Verified Evidence


Antiviral Drug Discovery: Exploratory Scaffold for Viral Polymerase Inhibitors

Based on its reported, albeit weak, activity as a viral RNA polymerase binder (EC50 > 100,000 nM) and its potential as a proton ionophore, 4-Amino-3-methylbenzonitrile can serve as a starting scaffold for medicinal chemistry optimization in antiviral drug discovery programs [1]. Researchers aiming to develop novel polymerase inhibitors can use this compound to build structure-activity relationship (SAR) series, exploring modifications to improve potency and selectivity against specific viral targets like coxsackievirus .

Chemical Synthesis: A Defined Intermediate for Agrochemical and Specialty Chemical Production

As a documented organic synthesis intermediate available in kilogram-scale quantities from multiple vendors (e.g., Capotchem, TCI), this compound is suitable for use in the production of pharmaceuticals, agrochemicals, dyes, and specialty materials [2][3][4]. Its specific 3-methyl substitution pattern provides a unique handle for further functionalization in multi-step syntheses, making it a valuable building block for creating more complex molecules [5].

Materials Science: Monomer for Functional Polymers and Charge-Transport Materials

The presence of both an electron-donating amino group and an electron-withdrawing nitrile group, arranged in a specific orientation on the aromatic ring, gives 4-Amino-3-methylbenzonitrile unique electronic properties . These properties are exploitable in materials science for the development of novel charge-transporting materials or as a functional monomer in the synthesis of specialty polymers, where precise control over electronic characteristics is required [6].

Analytical Chemistry: Use as a Reference Standard for Isomer Identification

Given the quantifiable difference in boiling point (304.5 °C vs. 298.8 °C for the 2-methyl isomer) , this compound can be used as a chromatographic reference standard. This application ensures the correct identification and quantification of 4-Amino-3-methylbenzonitrile in complex mixtures or reaction products, a critical step in quality control for both research and industrial processes involving this or similar aminobenzonitriles.

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